molecular formula C10H9BrN2 B15261597 8-Bromo-5-methylquinolin-3-amine

8-Bromo-5-methylquinolin-3-amine

Cat. No.: B15261597
M. Wt: 237.10 g/mol
InChI Key: YWOXQXYMOKKBEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinolin-3-amine typically involves the bromination of 5-methylquinolin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

8-Bromo-5-methylquinolin-3-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-5-methylquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3

InChI Key

YWOXQXYMOKKBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)Br)N

Origin of Product

United States

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